1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide
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Overview
Description
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups that contribute to its biological activity. It has been studied for its potential antimicrobial properties and other pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
Attachment of the piperazine ring: This step involves the reaction of the quinoline intermediate with 4-ethylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydroxylation and amidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives with altered pharmacological properties.
Scientific Research Applications
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying quinoline derivatives and their reactivity.
Biology: Investigating its antimicrobial activity against various bacterial strains.
Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Applications in the synthesis of other complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, contributing to its potent antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.
Uniqueness
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N’-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide is unique due to its specific structural modifications, such as the presence of the ethylpiperazine moiety and the hydroxy group. These modifications can influence its pharmacokinetic properties, binding affinity, and overall antimicrobial activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O2/c1-3-22-5-7-24(8-6-22)16-10-15-12(9-14(16)19)17(25)13(18(20)21-26)11-23(15)4-2/h9-11,26H,3-8H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSMSDVKSWLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=NO)N)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)/C(=N/O)/N)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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